![molecular formula C16H14ClNO2 B2824370 (2-chlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone CAS No. 478043-10-6](/img/structure/B2824370.png)
(2-chlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone
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Overview
Description
“(2-chlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone” is a chemical compound with the molecular formula C16H14ClNO2 . It has an average mass of 287.741 Da and a monoisotopic mass of 287.071320 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the retrieved sources .Scientific Research Applications
Pharmacological Research Applications
This compound has been studied for its interactions with cannabinoid receptors, highlighting its role in understanding receptor mechanics and potential therapeutic targets. For instance, research by Landsman et al. (1997) demonstrated that related compounds interact differently with cannabinoid receptors, suggesting utility in exploring receptor functionality and signaling mechanisms (Landsman, Burkey, Consroe, Roeske, & Yamamura, 1997).
Organic Chemistry and Synthesis
The reactivity and synthesis of structurally related benzoxazinones and benzothiazines have been extensively researched. For example, Pouzet et al. (1998) and Alkhathlan (2003) provided insights into the synthesis and functionalization of benzoxazinone derivatives, offering pathways for creating various chemically active molecules that could serve as intermediates in the development of new compounds (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998); (Alkhathlan, 2003).
Material Science
Research by Tasdelen, Kiskan, and Yagcı (2006) explored the use of benzoxazine-based compounds in photoinitiated free radical polymerization, indicating their potential in materials science, particularly in developing new polymeric materials with specific properties (Tasdelen, Kiskan, & Yagcı, 2006).
Environmental Studies
Zhang et al. (2011) investigated the environmental occurrence of benzophenone and benzotriazole UV filters, including compounds structurally related to the subject of interest. Their research contributes to understanding the environmental impact and fate of these chemicals (Zhang, Ren, Li, Kunisue, Gao, & Kannan, 2011).
Mechanism of Action
Target of Action
It’s worth noting that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . For example, they can interfere with the viral replication process in antiviral activity .
Result of Action
Indole derivatives have been reported to exhibit various biological activities, suggesting that they may induce a range of molecular and cellular effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-chlorophenyl)-(3-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-11-10-20-15-9-5-4-8-14(15)18(11)16(19)12-6-2-3-7-13(12)17/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFFBZTYTNUOFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2N1C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666004 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-chlorophenyl)(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone |
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